molecular formula C19H13N3O5S B11684369 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide

4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide

Cat. No.: B11684369
M. Wt: 395.4 g/mol
InChI Key: RLNNLVICCULTQN-UHFFFAOYSA-N
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Description

4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is an organic compound with the molecular formula C19H13N3O5S It is a complex molecule featuring nitro groups, sulfanyl linkages, and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and amide formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfanyl linkages may interact with thiol groups in proteins. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl acetic acid
  • N-(4-nitrophenyl)butanamide
  • N-(4-nitrophenyl)benzamide

Comparison

4-nitro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is unique due to its combination of nitro, sulfanyl, and benzamide functionalities

Properties

Molecular Formula

C19H13N3O5S

Molecular Weight

395.4 g/mol

IUPAC Name

4-nitro-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide

InChI

InChI=1S/C19H13N3O5S/c23-19(13-1-5-15(6-2-13)21(24)25)20-14-3-9-17(10-4-14)28-18-11-7-16(8-12-18)22(26)27/h1-12H,(H,20,23)

InChI Key

RLNNLVICCULTQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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